molecular formula C22H39N5O6Si2 B13859064 3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2

3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2

Cat. No.: B13859064
M. Wt: 528.7 g/mol
InChI Key: CWVNMKRKFJYCCC-NOZVNWJFSA-N
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Description

3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 is a synthetic compound used primarily in biochemical research. It is a modified nucleoside, specifically a guanosine derivative, labeled with carbon-13 and nitrogen-15 isotopes. This compound is valuable for various applications in proteomics and molecular biology due to its unique isotopic labeling, which allows for detailed molecular studies.

Preparation Methods

The synthesis of 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 involves multiple steps, starting from guanosine. The key steps include the protection of hydroxyl groups, introduction of isotopic labels, and the formation of the disiloxane bridge. The reaction conditions typically involve the use of protecting groups such as silyl ethers and reagents like tetrakis(1-methylethyl)disiloxane.

Chemical Reactions Analysis

3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the disiloxane bridge or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the guanosine base or the disiloxane bridge. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 involves its incorporation into nucleic acids or interaction with specific molecular targets. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed tracking and analysis using techniques like NMR spectroscopy. The disiloxane bridge provides stability and unique chemical properties that facilitate its use in various biochemical assays .

Comparison with Similar Compounds

Similar compounds to 3’,5’-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]guanosine-13C,15N2 include other isotopically labeled nucleosides and nucleotides. These compounds share similar applications in research but differ in their specific isotopic labels and chemical structures. Examples include:

Properties

Molecular Formula

C22H39N5O6Si2

Molecular Weight

528.7 g/mol

IUPAC Name

9-[(6aR,8R,9S,9aR)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-(15N)azanyl-1H-purin-6-one

InChI

InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17+,18+,21-/m1/s1/i22+1,23+1,26+1

InChI Key

CWVNMKRKFJYCCC-NOZVNWJFSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=[13C]([15NH]C4=O)[15NH2])O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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